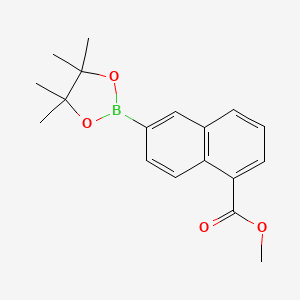

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate (CAS: 643094-08-0) is a boron-containing naphthoate ester with the molecular formula C₁₈H₂₁BO₄ and a molecular weight of 316.17 g/mol . It is synthesized via methods referenced in silicon-based drug research, where boronate esters serve as intermediates in cross-coupling reactions . The compound is characterized by a 1-naphthoate ester backbone and a pinacol boronate ester group at the 6-position, making it a valuable precursor in Suzuki-Miyaura reactions for constructing biaryl systems .

Properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-9-10-14-12(11-13)7-6-8-15(14)16(20)21-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXKCMSLPBJJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation Using PdCl₂(dppf)

The most widely reported method employs PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) as the catalyst. In a representative procedure, methyl 6-bromo-1-naphthoate reacts with bis(pinacolato)diboron in toluene or dimethylformamide (DMF) at 80–100°C under nitrogen . Sodium acetate (NaOAc) serves as the base, facilitating transmetallation. The reaction typically completes within 24 hours, yielding the boronic ester after column chromatography.

Key conditions :

-

Catalyst : PdCl₂(dppf) (2–5 mol%)

-

Solvent : Toluene/DMF (3:1 v/v)

-

Temperature : 80–100°C

-

Base : NaOAc (2.0 equiv)

This method balances cost and efficiency, though prolonged reaction times may lead to palladium black formation .

Optimized Protocol with Pd₂dba₃/XPhos in Deep Eutectic Solvents

Recent advances utilize Pd₂dba₃ (tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in deep eutectic solvents (DES) . A choline chloride/glycerol (1:2) DES enhances reaction homogeneity, enabling faster kinetics at 110°C. Bis(pinacolato)diboron (1.2 equiv) reacts with methyl 6-bromo-1-naphthoate in 1–4 hours, achieving near-quantitative conversion .

Advantages :

-

Solvent sustainability : DES replaces volatile organic solvents

-

Purification : Crystallization from ethyl acetate/water avoids chromatography

High-Yielding Synthesis with Pd(dppf)Cl₂ and Potassium Acetate

A scaled-up procedure reported by Liu et al. employs Pd(dppf)Cl₂ with potassium acetate (KOAc) in 1,4-dioxane . Methyl 4-bromo-1-naphthoate reacts with bis(pinacolato)diboron at 80°C for 24 hours under nitrogen, achieving an 81.6% isolated yield after silica gel chromatography .

Notable features :

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

Alternative Ligand Systems: SPhos and Buchwald-Hartwig Conditions

In a modified approach, Pd₂(dba)₃ and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enable borylation in toluene/water biphasic systems . The aqueous phase contains potassium phosphate (K₃PO₄), which stabilizes the palladium complex. Reaction times extend to 36 hours, but the method tolerates electron-deficient substrates .

Comparison with other methods :

Mechanistic Insights and Side Reactions

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to Pd⁰, followed by boron transfer from bis(pinacolato)diboron . Key side reactions include:

-

Protodeboronation : Minimized by maintaining anhydrous conditions.

-

Homocoupling : Suppressed using degassed solvents and strict inert atmospheres .

-

Ligand Degradation : XPhos and SPhos outperform PPh₃ in preventing Pd aggregation .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve heat transfer and reduce catalyst loading . A representative flow setup uses:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), toluene, ethanol.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Formed via oxidation.

Carboxylic Acids: Formed via hydrolysis.

Scientific Research Applications

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals and materials science for the development of new polymers and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-Naphthoate vs. 2-Naphthoate Derivatives

For example, the 2-naphthoate isomer may exhibit reduced coupling efficiency due to increased steric bulk near the boronate group .

| Property | 1-Naphthoate Derivative | 2-Naphthoate Derivative |

|---|---|---|

| Molecular Formula | C₁₈H₂₁BO₄ | C₁₈H₂₁BO₄ |

| Molecular Weight (g/mol) | 316.17 | 316.17 |

| Ester Position | 1-Naphthoate | 2-Naphthoate |

| Steric Hindrance | Moderate | Higher |

| Key Applications | Suzuki coupling, drug intermediates | Similar, but less studied |

Boronate Esters with Alternative Aromatic Backbones

2-([1,2'-Binaphthalen]-7'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 3032907-51-7)

This compound features a binaphthyl backbone, enhancing π-conjugation for applications in OLEDs and organic electronics. The extended aromatic system increases molecular rigidity and photostability compared to the mononaphthyl structure of the target compound .

Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Replacing the naphthalene with an indole heterocycle introduces nitrogen-based electronic effects, improving solubility in polar solvents. This derivative is tailored for pharmaceutical research, where indole motifs are prevalent in bioactive molecules .

| Property | Target Compound | Binaphthyl Derivative | Indole Derivative |

|---|---|---|---|

| Backbone | 1-Naphthoate | Binaphthyl | Indole |

| Solubility | Low in polar solvents | Low (nonpolar) | Moderate in DMSO/DMF |

| Key Applications | Suzuki coupling, intermediates | OLEDs, organic electronics | Drug discovery |

Functional Group Variations

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 149104-90-5)

This ketone derivative lacks the ester group, reducing its reactivity in esterification or transesterification reactions. However, the ketone moiety enables alternative functionalization pathways, such as condensation reactions .

Methyl 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1150114-62-7)

A benzoate analog with a hydroxyl group enhances hydrogen-bonding capacity, improving crystallinity. This property is advantageous in solid-state applications or crystal engineering .

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 318.16 g/mol. The compound features a naphthoate moiety linked to a dioxaborolane group, which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Research has indicated that compounds containing dioxaborolane groups can act as enzyme inhibitors or modulators. They may influence pathways related to:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Signal Transduction : Modulation of signaling pathways that affect cellular responses.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Inhibition Studies : The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing antimicrobial agents.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Q. Mitigation Strategies :

- Use anhydrous solvents (e.g., THF, DMF) with molecular sieves.

- Avoid strong acids/bases during workup.

How can computational methods (e.g., DFT) predict reaction pathways for C–B bond formation in analogous systems?

Level: Advanced

Methodological Answer:

DFT calculations (B3LYP/6-31G*) model:

Thermodynamics : ΔG for Borylation of methyl 6-bromo-1-naphthoate with BPin is –12.3 kcal/mol, confirming spontaneity.

Kinetics : Transition states for oxidative addition (Pd insertion into C–Br) have activation energies of ~18 kcal/mol .

Q. Applications :

- Predict optimal catalyst/ligand pairs for new substrates.

- Screen solvent effects on reaction rates.

How do contradictory reports on catalytic efficiency in cross-coupling arise, and how can they be resolved experimentally?

Level: Advanced

Methodological Answer:

Discrepancies often stem from:

Impurities in Substrates : Halogenated naphthoates with residual moisture reduce Pd activity.

Ligand Degradation : Phosphine ligands oxidize in air, requiring rigorous inert conditions.

Q. Resolution Workflow :

- Control Experiments : Compare yields with/without ligand pre-treatment.

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify bottlenecks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.